2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione
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Overview
Description
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure is significant due to its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 4-methoxybenzylamine in the presence of a suitable solvent such as toluene, followed by refluxing the mixture overnight . The reaction conditions often require the use of a catalyst like trimethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phthalimide Derivatives: These compounds also contain the isoindoline-1,3-dione core but have different substituents that can alter their pharmacological properties.
Uniqueness
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit cyclooxygenase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in anti-inflammatory drug development .
Properties
CAS No. |
88695-48-1 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c1-20(13-7-9-15(25-2)10-8-13)11-14(22)12-21-18(23)16-5-3-4-6-17(16)19(21)24/h3-10H,11-12H2,1-2H3 |
InChI Key |
YKDJGOSQADCYPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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